3-{[2-(4-Aminophenyl)-2-hydroxyethyl](methyl)amino}-1lambda6-thiolane-1,1-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes an aminophenyl group, a hydroxyethyl group, and a thiolane ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of the aminophenyl and hydroxyethyl precursors. These precursors are then reacted under controlled conditions to form the final compound. Specific details on the reaction conditions and catalysts used can vary, but common methods include the use of organic solvents and temperature control to ensure the desired product is obtained .
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, with additional steps to ensure purity and yield. This can include the use of large-scale reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization .
Analyse Chemischer Reaktionen
Types of Reactions
3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol or amine derivatives.
Substitution: The aminophenyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Wissenschaftliche Forschungsanwendungen
3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or as a precursor for biologically active compounds.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical processes.
Wirkmechanismus
The mechanism of action of 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The aminophenyl group can interact with enzymes and receptors, while the thiolane ring can participate in redox reactions. These interactions can modulate various biological processes, leading to the compound’s observed effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-hydroxy-4-[(2-hydroxypropyl)amino]-1lambda6-thiolane-1,1-dione
- 3-{[(2-fluorophenyl)methyl]amino}-1lambda6-thiolane-1,1-dione
- 3-[(2-hydroxyethyl)amino]-1lambda6-thiolane-1,1-dione
Uniqueness
Compared to similar compounds, 3-{2-(4-Aminophenyl)-2-hydroxyethylamino}-1lambda6-thiolane-1,1-dione stands out due to its specific combination of functional groups, which confer unique chemical and biological properties.
Eigenschaften
Molekularformel |
C13H20N2O3S |
---|---|
Molekulargewicht |
284.38 g/mol |
IUPAC-Name |
1-(4-aminophenyl)-2-[(1,1-dioxothiolan-3-yl)-methylamino]ethanol |
InChI |
InChI=1S/C13H20N2O3S/c1-15(12-6-7-19(17,18)9-12)8-13(16)10-2-4-11(14)5-3-10/h2-5,12-13,16H,6-9,14H2,1H3 |
InChI-Schlüssel |
BZYTVJFUIPTUPU-UHFFFAOYSA-N |
Kanonische SMILES |
CN(CC(C1=CC=C(C=C1)N)O)C2CCS(=O)(=O)C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.